Cas no 2193064-33-2 (4-chloro-2-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride, Mixture of diastereomers)

4-chloro-2-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride is a compound known for its unique mixture of diastereomers. This compound exhibits notable stability and purity, making it suitable for various chemical reactions and applications. Its distinct diastereomeric composition contributes to its potential in research and development, particularly in the fields of organic synthesis and pharmaceuticals.
4-chloro-2-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride, Mixture of diastereomers structure
2193064-33-2 structure
Product Name:4-chloro-2-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride, Mixture of diastereomers
CAS No:2193064-33-2
MF:C10H13Cl2N
MW:218.122920751572
CID:5867250
PubChem ID:137952028
Update Time:2025-07-20

4-chloro-2-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride, Mixture of diastereomers Chemical and Physical Properties

Names and Identifiers

    • 1H-Inden-1-amine, 4-chloro-2,3-dihydro-2-methyl-, hydrochloride (1:1)
    • 4-chloro-2-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride, Mixture of diastereomers
    • starbld0011577
    • EN300-1700556
    • 2193064-33-2
    • rac-(1R,2R)-4-chloro-2-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride
    • 4-Chloro-2-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride
    • 4-chloro-2-methyl-2,3-dihydro-1H-inden-1-amine;hydrochloride
    • Inchi: 1S/C10H12ClN.ClH/c1-6-5-8-7(10(6)12)3-2-4-9(8)11;/h2-4,6,10H,5,12H2,1H3;1H
    • InChI Key: WKMAWSOWICECEC-UHFFFAOYSA-N
    • SMILES: NC1C(CC2=C(C=CC=C12)Cl)C.Cl

Computed Properties

  • Exact Mass: 217.0425048g/mol
  • Monoisotopic Mass: 217.0425048g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 171
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26Ų

4-chloro-2-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride, Mixture of diastereomers Pricemore >>

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Additional information on 4-chloro-2-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride, Mixture of diastereomers

Introduction to 4-chloro-2-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride, Mixture of diastereomers (CAS No: 2193064-33-2)

The compound 4-chloro-2-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride, Mixture of diastereomers (CAS No 2193064-33-2) represents a significant advancement in the field of pharmaceutical chemistry. This mixture of diastereomers is a key intermediate in the synthesis of various biologically active molecules, particularly those targeting neurological and cardiovascular pathways. The structural framework of this compound, featuring a chlorinated indene core with an amine substituent, makes it a versatile scaffold for further chemical modifications and drug development.

In recent years, the pharmaceutical industry has witnessed a surge in the exploration of heterocyclic compounds due to their diverse pharmacological properties. Among these, indene derivatives have garnered considerable attention for their potential applications in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. The presence of both chloro and methyl substituents in 4-chloro-2-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride enhances its reactivity, allowing for further functionalization to create novel therapeutic agents.

One of the most compelling aspects of this compound is its role as a precursor in the synthesis of small-molecule inhibitors. These inhibitors have shown promise in preclinical studies for modulating enzyme activity associated with various diseases. For instance, research has indicated that derivatives of this compound may interact with enzymes involved in the pathogenesis of neurodegenerative conditions by inhibiting aberrant signaling pathways. This has spurred interest among medicinal chemists to explore its diastereomeric mixture further.

The diastereomeric mixture aspect is particularly noteworthy, as it introduces complexity into the compound's behavior. Diastereomers, while not optical isomers, exhibit distinct physical and chemical properties due to differences in their spatial arrangement. This characteristic can be leveraged to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates derived from this scaffold. Recent studies have demonstrated that controlling the ratio of diastereomers can significantly impact the efficacy and selectivity of potential drugs.

From a synthetic chemistry perspective, 4-chloro-2-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride offers a robust platform for exploring novel synthetic routes. The chloro group provides a convenient handle for further substitution reactions, while the amine moiety allows for coupling with carboxylic acids or other electrophiles via amide bond formation. This flexibility has enabled researchers to develop innovative synthetic strategies that could be applied to other complex heterocyclic systems.

The compound's relevance extends beyond academic research into industrial applications. Pharmaceutical companies are increasingly investing in high-throughput screening programs to identify promising lead compounds for drug development. 4-chloro-2-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride has emerged as a candidate for such screens due to its structural features that are known to enhance binding affinity to biological targets. Its mixture of diastereomers adds an additional layer of complexity that could lead to the discovery of highly selective and potent drug candidates.

In conclusion, 4-chloro-2-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride, Mixture of diastereomers (CAS No: 2193064-33-2) represents a valuable asset in modern drug discovery and development. Its unique structural features and versatile reactivity make it an attractive scaffold for designing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound and its derivatives, its importance in pharmaceutical chemistry is likely to grow even further.

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